molecular formula C22H18Cl2N2O4 B11108342 2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11108342
M. Wt: 445.3 g/mol
InChI Key: ZJHJDZYZZIXJMB-DHRITJCHSA-N
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Description

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a hydrazide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the condensation of 2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid with hydrazine hydrate, followed by the reaction with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-chlorophenyl)acetic acid: Shares the chlorinated phenyl groups but lacks the hydrazide moiety.

    2,2-bis(4-chlorophenyl)-1,1-dichloroethane: Similar structure but with different functional groups.

Uniqueness

2,2-bis(4-chlorophenyl)-2-hydroxy-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of chlorinated phenyl groups and a hydrazide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N2O4

Molecular Weight

445.3 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H18Cl2N2O4/c1-30-19-4-2-3-14(20(19)27)13-25-26-21(28)22(29,15-5-9-17(23)10-6-15)16-7-11-18(24)12-8-16/h2-13,27,29H,1H3,(H,26,28)/b25-13+

InChI Key

ZJHJDZYZZIXJMB-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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